

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Enalaprilat

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Compound of Interest

Compound Name: Enalaprilat

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalaprilat is the active diacid metabolite of the prodrug enalapril, and a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Unlike enalapril, which is administered orally, **enalaprilat** is poorly absorbed from the gastrointestinal tract and is therefore formulated for intravenous (IV) administration.[2][3][4] This makes it a critical therapeutic agent for the management of hypertension in patients where oral therapy is not feasible.[1][5] This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous **enalaprilat**, detailing its mechanism of action, quantitative parameters, and the experimental protocols used for its evaluation.

Mechanism of Action

Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][6] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][6] Angiotensin II elevates blood pressure through direct vasoconstriction of arterioles and by stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1][6]

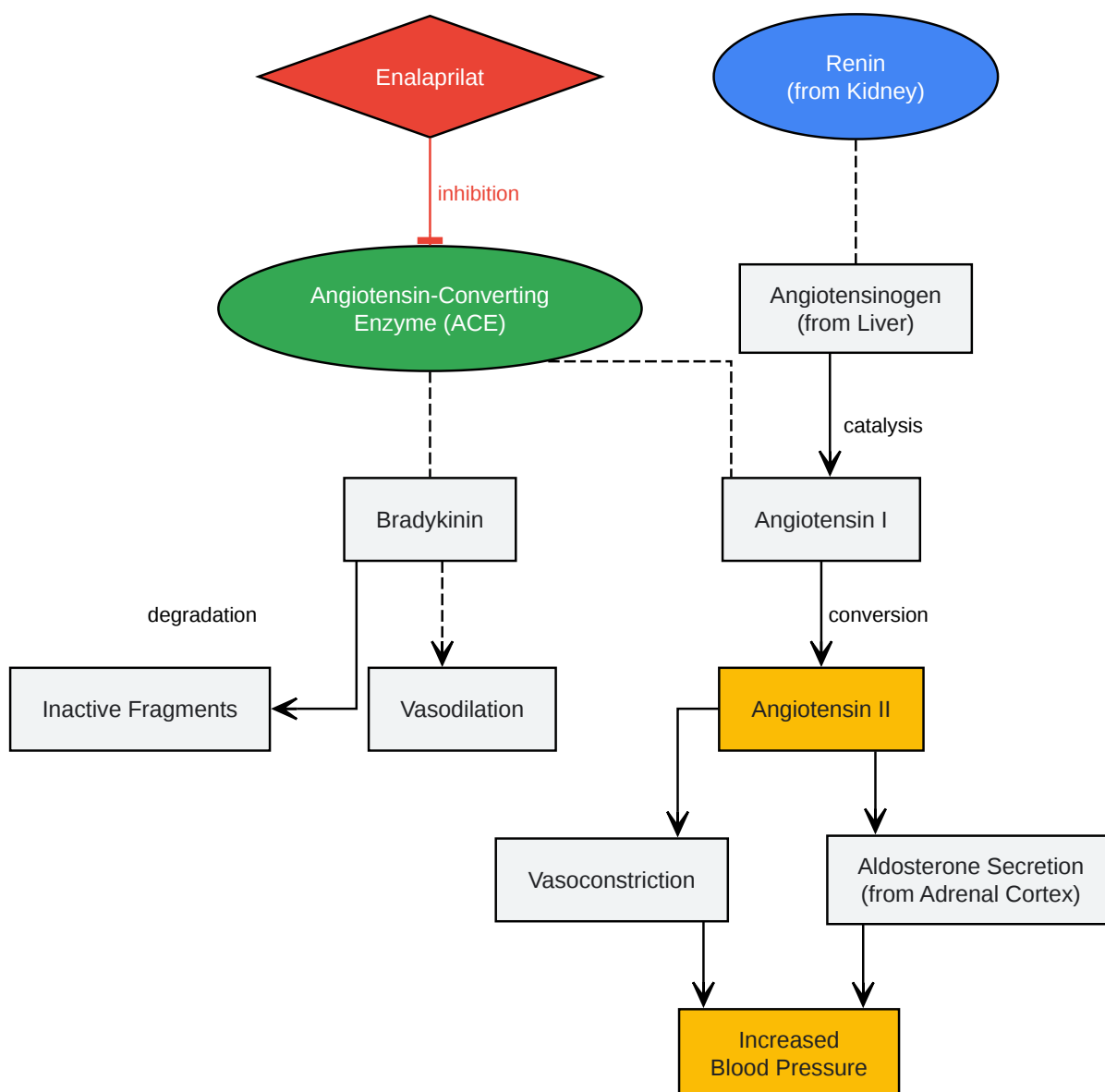
By inhibiting ACE, **enalaprilat** disrupts this cascade, leading to:

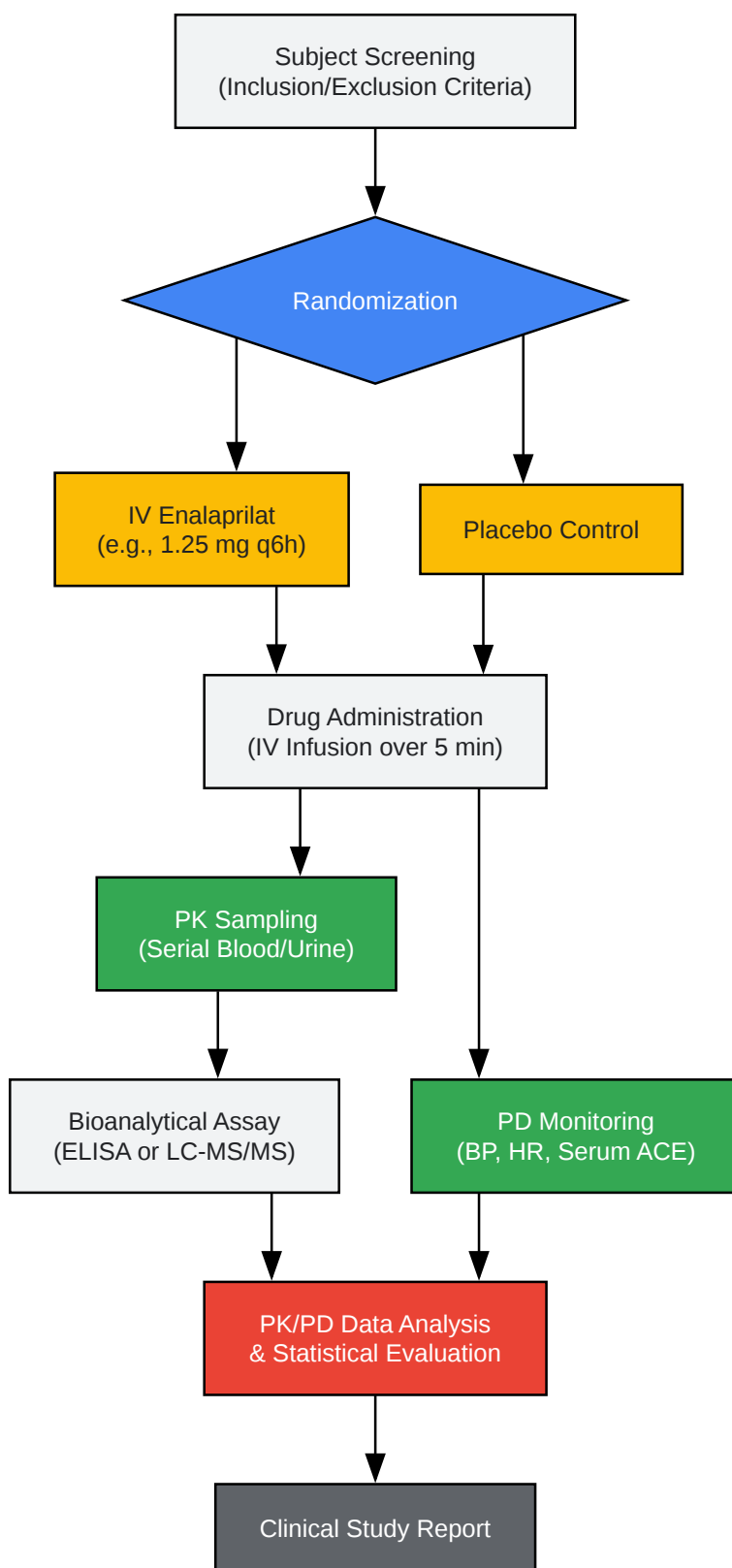
- Decreased Plasma Angiotensin II: This results in reduced vasopressor activity and subsequent vasodilation.[3][7]
- Decreased Aldosterone Secretion: The reduction in aldosterone leads to a mild increase in serum potassium and contributes to the reduction in fluid volume.[3][7]
- Increased Bradykinin Levels: ACE is also identical to kininase, an enzyme that degrades bradykinin, a potent vasodilator peptide.[1][3] Inhibition of this enzyme increases bradykinin levels, which is believed to contribute to the therapeutic effects of **enalaprilat**. [3][6]

The net result is a reduction in peripheral vascular resistance and a lowering of both systolic and diastolic blood pressure.[2][8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of ACE within the RAAS and the inhibitory action of **Enalaprilat**.





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